molecular formula C13H16O4 B1590338 Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester CAS No. 81147-94-6

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester

Cat. No. B1590338
CAS RN: 81147-94-6
M. Wt: 236.26 g/mol
InChI Key: BDCUIFGTTIEBLT-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester, commonly referred to as oxiranylmethoxybenzenepropanoic acid methyl ester (OMBPA-ME) is a synthetic organic compound that is widely used in laboratory experiments due to its unique properties. OMBPA-ME is a colorless, non-flammable, and odorless liquid that is soluble in water and alcohols. This compound has a wide range of applications in the fields of scientific research and biochemistry.

Scientific Research Applications

Synthesis of Cardioselective β-Adrenergic Blockers

This compound is used as an intermediate in the synthesis of N-Ethyl Esmolol , which is an impurity of esmolol. Esmolol is known for being a cardioselective β-adrenergic blocker used in medicine .

Chiral Epoxides Synthesis

Chiral epoxides, such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, are valuable precursors in many chemical syntheses. This compound has been used to synthesize these chiral epoxides from glutamic acid .

Collagen Crosslinking

In biomedical research, this compound has been utilized for the crosslinking of collagen, which is a crucial process in tissue engineering and regenerative medicine .

Enantiopure β-Blocker Synthesis

The compound has been involved in the green chemo-enzymatic synthesis of enantiopure β-blockers, which are important for their selective action on the heart without affecting other parts of the body .

properties

IUPAC Name

methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUIFGTTIEBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868602
Record name Methyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester

CAS RN

81147-94-6
Record name Methyl 4-(2-oxiranylmethoxy)benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81147-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(2-oxiranylmethoxy)benzenepropanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW39QXX4G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 228 gm (1.27 mole) of methyl 3-(4-hydroxyphenyl)propionate, 263 gm (1.90 mole) of K2CO3 and 298 mL (3.80 mole) of epichlorohydrin in 2 liters of acetone was stirred and heated to reflux for 20 hours. The reaction medium was then filtered and evaporated under reduced pressure. The resulting oil was taken up in 1 liter of toluene andwashed consecutively with 500 mL water, 2×500 mL 1N NaOH and 2×500 mL water. The toluene phase was then dried over MgSO4 andevaporated under reduced pressure to provide a clear oil which was further purified by vacuum distillation. The final yield of purified oil was 131.2gm (44%): bp 156° (p=0.4 mm Hg). The NMR and IR spectra of the product were consistent with the assigned structure and the elemental analysis was consistent with the formula C13H16O4.
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228 g
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263 g
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298 mL
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2 L
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Synthesis routes and methods II

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Q & A

Q1: What is the significance of Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester in the synthesis of (S)-Esmolol?

A1: Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester serves as a crucial chiral intermediate in the synthesis of (S)-Esmolol. The research abstract highlights a novel asymmetric synthesis method utilizing a "hydrolytic kinetic resolution" with a Jacobsen catalyst. [] This suggests that the catalyst selectively acts on a racemic mixture of the intermediate, preferentially hydrolyzing one enantiomer over the other. This process leads to the isolation of the desired (S)-enantiomer of the intermediate, which is then further reacted to obtain the final (S)-Esmolol product. This methodology is advantageous for its potential efficiency and ability to produce the desired enantiomer with high selectivity.

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